

FTIR nitro stretch assignment for 2-methyl-4-nitro-2-butanol

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Compound of Interest

Compound Name: 2-methyl-4-nitro-2-butanol

CAS No.: 72183-50-7

Cat. No.: B3280757

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FTIR Structural Elucidation Guide: **2-Methyl-4-Nitro-2-Butanol** vs. Isomeric Alternatives

Executive Summary

In the synthesis of neuraminidase inhibitors and complex carbocyclic pharmaceutical intermediates, **2-methyl-4-nitro-2-butanol** serves as a critical building block. However, its structural integrity is often compromised by the formation of regioisomers (e.g., 3-methyl-3-nitro-2-butanol) or the persistence of nitroalkane precursors.

This guide provides an authoritative technical comparison of the FTIR spectral performance of **2-methyl-4-nitro-2-butanol** against its closest structural alternatives. By focusing on the nitro (

) stretch assignment and C-O stretching vibrations, we establish a robust, self-validating protocol for positive identification and purity assessment without the immediate need for NMR.

Scientific Foundation: The Nitro Stretch Mechanism

To accurately assign the FTIR spectrum, one must understand the vibrational causality within the molecule. **2-methyl-4-nitro-2-butanol** contains two competing functional groups: a tertiary alcohol and a primary nitro group.

The Nitro Group () Dynamics

The nitro group exhibits two characteristic stretching vibrations derived from its resonance hybrid structure:

- Asymmetric Stretch (): Typically the strongest band, found between 1540–1560 cm^{-1} .
- Symmetric Stretch (): A sharp, medium-intensity band between 1360–1385 cm^{-1} .

Critical Differentiator: The frequency of the asymmetric stretch is highly sensitive to the substitution pattern of the carbon atom bearing the nitro group.

- Primary Nitro (): Appears at higher frequencies ($\sim 1550 \text{ cm}^{-1}$) due to reduced steric strain and specific inductive effects.
- Tertiary Nitro (): Shifts to lower frequencies ($\sim 1530\text{--}1540 \text{ cm}^{-1}$) due to steric crowding and electronic donation from alkyl groups, which slightly weakens the N-O bond character.

Hydrogen Bonding Interference

Unlike

-nitro alcohols (e.g., 2-nitroethanol), where intramolecular hydrogen bonding is geometrically favored (5-membered ring), **2-methyl-4-nitro-2-butanol** is a

-nitro alcohol. The 1,3-distance allows for a potential 6-membered cyclic hydrogen bond, but in the condensed phase (liquid film/ATR), intermolecular hydrogen bonding dominates. This results in a broad -OH stretch ($\sim 3350 \text{ cm}^{-1}$) but leaves the nitro peaks relatively unperturbed compared to dilute solution spectra.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed to maximize spectral resolution for the nitro and C-O regions.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., ZnSe or Diamond crystal).

Resolution: 4 cm^{-1} Scans: 32 (Sample) / 32 (Background)

Step-by-Step Methodology:

- Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background to eliminate atmospheric

(2350 cm^{-1}) and

interference.

- Sample Deposition: Apply 10–20 μL of neat **2-methyl-4-nitro-2-butanol** liquid to the crystal. Ensure full coverage to prevent "evanescent wave" artifacts.
- Acquisition: Collect the sample spectrum.
- Validation Check (Self-Correction):
 - Check 1: Is the O-H band ($>3300 \text{ cm}^{-1}$) present? (Confirms alcohol).
 - Check 2: Is the baseline flat at 2000–2500 cm^{-1} ? (Confirms sufficient contact).
 - Check 3: Are the nitro bands (1550/1375) distinct from the fingerprint noise?

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral "fingerprint" of the target molecule against its most likely impurities and isomers.

Table 1: Spectral Comparison of **2-Methyl-4-Nitro-2-Butanol** and Alternatives

Feature	Target: 2-Methyl-4-Nitro-2-Butanol	Alternative: 3-Methyl-3-Nitro-2-Butanol (Isomer)	Precursor: Nitromethane
Structure	Tertiary Alcohol / Primary Nitro	Secondary Alcohol / Tertiary Nitro	Nitroalkane
Asymmetric	1550 ± 5 cm ⁻¹ (High Freq)	1535 ± 5 cm ⁻¹ (Shifted Lower)	1573 cm ⁻¹
Symmetric	1375 ± 5 cm ⁻¹	1375 ± 5 cm ⁻¹	1383 cm ⁻¹
C-O Stretch	1150–1200 cm ⁻¹ (Tertiary)	~1100 cm ⁻¹ (Secondary)	N/A
O-H Stretch	~3350 cm ⁻¹ (Broad)	~3350 cm ⁻¹ (Broad)	None
C-H Environment	Gem-dimethyl (1380/1360 doublet)	Gem-dimethyl + Methine	Methyl only

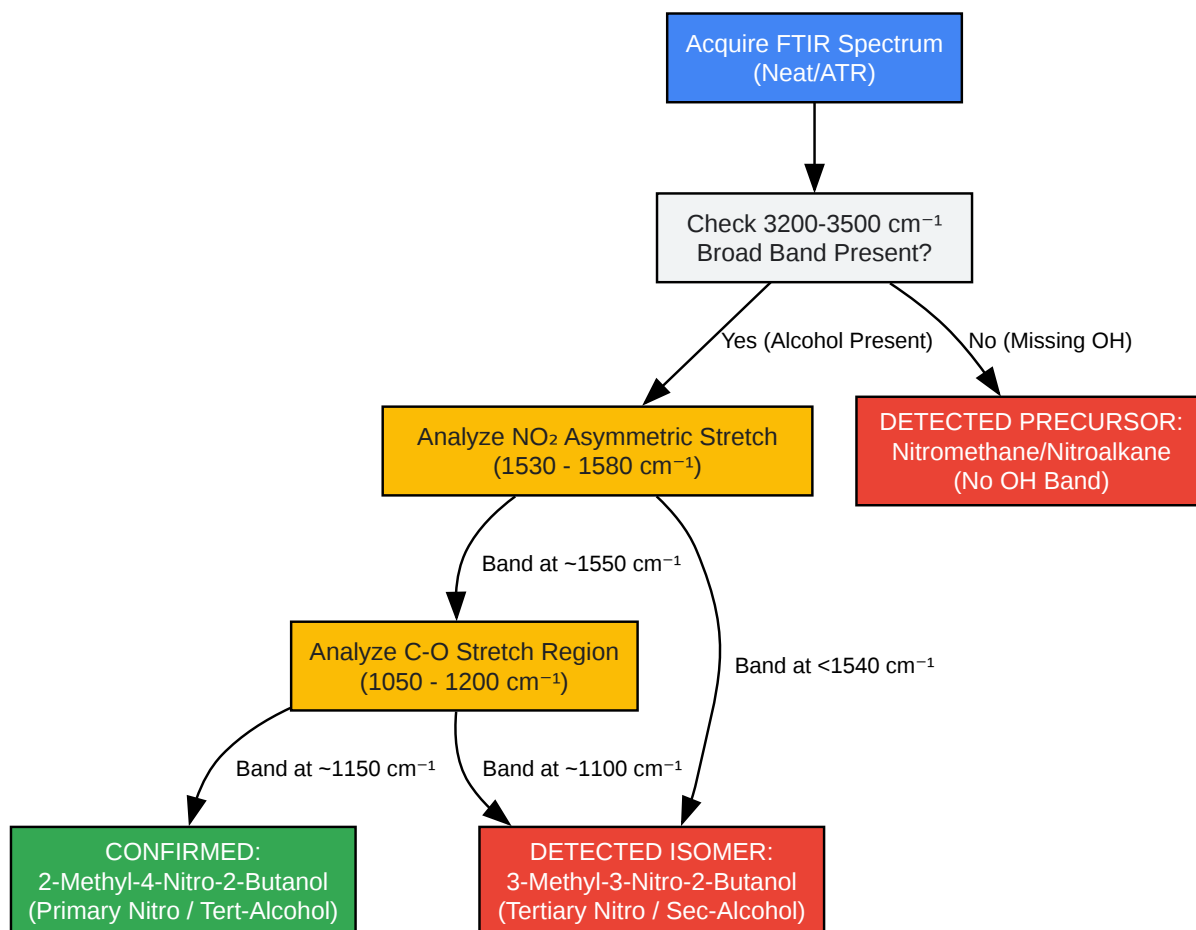
Data Interpretation

- The "Nitro Shift" Indicator: If your spectrum shows the dominant nitro peak shifting below 1540 cm⁻¹, you likely have significant contamination with the tertiary nitro isomer (3-methyl-3-nitro-2-butanol).
- The "Alcohol Class" Indicator: The C-O stretching vibration is a definitive confirmation of the alcohol class. The target (tertiary alcohol) absorbs near 1150 cm⁻¹, whereas the isomer (secondary alcohol) absorbs closer to 1100 cm⁻¹.

Visualization of Analytical Logic

Figure 1: Structural Identification Decision Tree

This workflow illustrates the logical steps to validate the identity of **2-methyl-4-nitro-2-butanol** using FTIR data.

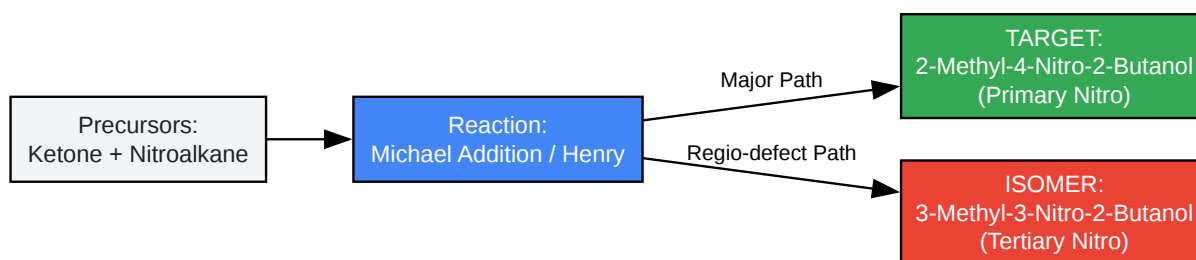


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Caption: Logical workflow for distinguishing **2-methyl-4-nitro-2-butanol** from isomeric impurities based on spectral shifts.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of alternatives helps in anticipating spectral features.



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Caption: Simplified pathway showing the divergence between the target molecule and its tertiary nitro isomer.

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